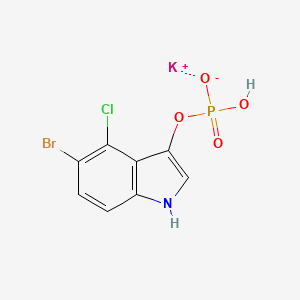
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is a synthetic compound widely used in biochemical and molecular biology research. It is known for its role as a chromogenic substrate for the detection of alkaline phosphatase activity. This compound is particularly valuable in various assays, including immunoblotting, in situ hybridization, and immunohistochemistry, where it helps visualize the presence of specific proteins or nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt typically involves the following steps:
Preparation of 5-Bromo-4-chloro-3-indolyl chloride: This intermediate is synthesized by reacting 5-bromo-4-chloroindole with thionyl chloride.
Formation of 5-Bromo-4-chloro-3-indoxyl phosphate tetraethyl ester: The indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form the tetraethyl ester.
Hydrolysis to this compound: The tetraethyl ester is hydrolyzed using potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt undergoes several types of chemical reactions:
Hydrolysis: Catalyzed by alkaline phosphatase, resulting in the formation of 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of the phosphate group.
Nitro Blue Tetrazolium: Acts as an oxidizing agent to visualize the reaction product.
Major Products
5-Bromo-4-chloro-3-indoxyl: Formed upon hydrolysis.
5,5’-Dibromo-4,4’-dichloro-indigo: Formed upon oxidation, resulting in a blue color.
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is extensively used in scientific research:
Chemistry: As a substrate in enzyme assays to study phosphatase activity.
Biology: In immunoblotting and in situ hybridization to detect specific proteins or nucleic acids.
Medicine: In diagnostic assays to identify the presence of disease markers.
Industry: In the development of diagnostic kits and research tools.
Mechanism of Action
The compound acts as a substrate for alkaline phosphatase. Upon hydrolysis by the enzyme, it releases 5-bromo-4-chloro-3-indoxyl, which is then oxidized to form a blue dye. This color change is used to indicate the presence of the enzyme or the target molecule conjugated to the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl phosphate, disodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt
Uniqueness
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is unique due to its high solubility in water and its effectiveness as a chromogenic substrate in various biochemical assays. Its potassium salt form offers better stability and solubility compared to other salt forms .
Properties
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUABRWUZQTUPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClKNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)



![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)

